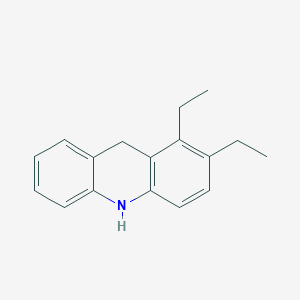
1,2-Diethyl-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethyl-9,10-dihydroacridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. The structure of this compound consists of a tricyclic ring system with two ethyl groups attached to the nitrogen atom at positions 1 and 2.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diethyl-9,10-dihydroacridine can be synthesized through various methods. One common approach involves the reaction of aniline derivatives with aryl alkynes in the presence of a catalyst. For example, a modular synthesis can be achieved through an ortho-C alkenylation/hydroarylation sequence between anilines and aryl alkynes in hexafluoroisopropanol . This reaction sequence features selective ortho-C alkenylation followed by intramolecular hydroarylation of the olefin intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of catalysts and solvents may vary to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2-Diethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce various functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include electrochemical methods and chemical oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acridines, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
1,2-Diethyl-9,10-dihydroacridine has several scientific research applications:
作用機序
The mechanism of action of 1,2-Diethyl-9,10-dihydroacridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential therapeutic agent for cancer treatment.
類似化合物との比較
1,2-Diethyl-9,10-dihydroacridine can be compared with other similar compounds, such as 9,9-dimethyl-9,10-dihydroacridine and phenoxazine derivatives . These compounds share similar structural features but differ in their electronic and photophysical properties. For example, 9,9-dimethyl-9,10-dihydroacridine exhibits thermally activated delayed fluorescence, making it suitable for use in OLEDs . The unique properties of this compound, such as its specific substitution pattern and electronic characteristics, distinguish it from other acridine derivatives.
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- Phenoxazine derivatives
- 9-Substituted 9,10-dihydroacridines
特性
CAS番号 |
106100-38-3 |
|---|---|
分子式 |
C17H19N |
分子量 |
237.34 g/mol |
IUPAC名 |
1,2-diethyl-9,10-dihydroacridine |
InChI |
InChI=1S/C17H19N/c1-3-12-9-10-17-15(14(12)4-2)11-13-7-5-6-8-16(13)18-17/h5-10,18H,3-4,11H2,1-2H3 |
InChIキー |
AMTDKNYZCLABEZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


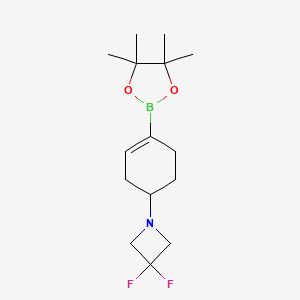
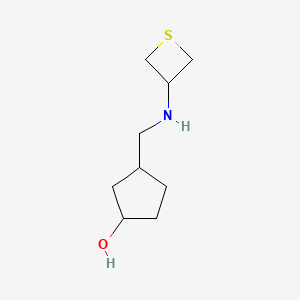
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)

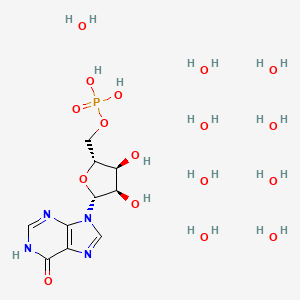
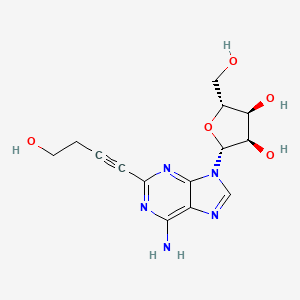
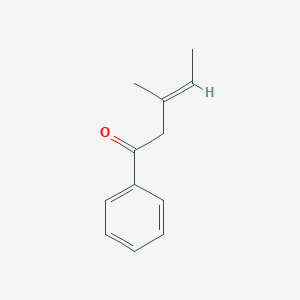
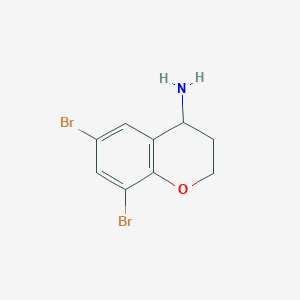
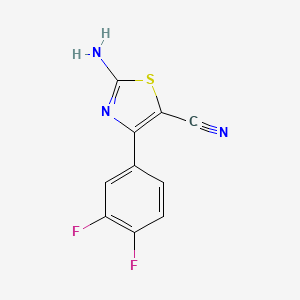
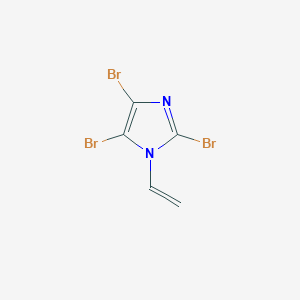

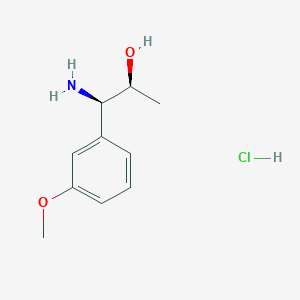
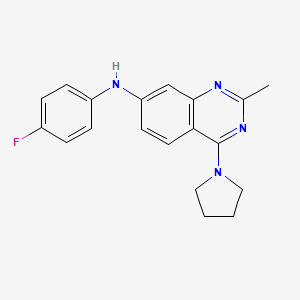
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)
